

Splenopentin diacetate discovery and history

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An In-Depth Technical Guide to the Discovery and History of Splenopentin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splenopentin (SP-5) is a synthetic pentapeptide, Arg-Lys-Glu-Val-Tyr (RKEVY), that corresponds to the amino acid sequence 32-36 of splenin, a polypeptide hormone isolated from the spleen.[1][2] As an immunomodulatory agent, it has been the subject of research for its potential to regulate and influence the immune system. This document provides a comprehensive overview of the discovery, history, chemical properties, biological activity, and experimental methodologies associated with **Splenopentin diacetate**.

Discovery and History

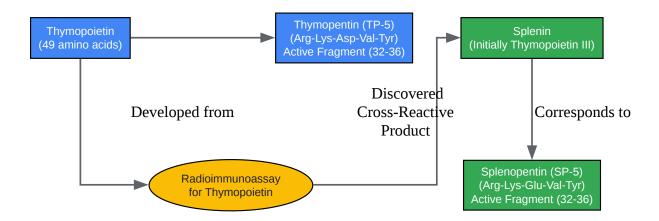
The discovery of Splenopentin is intrinsically linked to the earlier research on thymopoietin, a polypeptide hormone from the thymus gland known to influence T-cell differentiation and neuromuscular transmission.[1][3]

- Mid-20th Century: Scientists began to investigate the specific immunological functions of the spleen in greater detail.[4]
- 1970s: The journey began with the isolation of thymopoietin, a 49-amino acid polypeptide from the bovine thymus, which was found to induce T-cell differentiation.[1][3]



- Late 1970s/Early 1980s: During the development of a radioimmunoassay for thymopoietin, researchers detected a cross-reactive substance in the spleen and lymph nodes.[1][3][5]
 This led to the isolation of a new splenic hormone, initially termed thymopoietin III.[6]
- 1981-1984: The new hormone was described by Audhya et al. in 1981.[6] By 1984, its complete amino acid sequence was detailed, and it was named splenin.[6] Splenin was found to be closely related to thymopoietin, differing only by a single amino acid at position 34 (glutamic acid in splenin versus aspartic acid in bovine thymopoietin).[1][3][5]
- Synthesis of Active Fragments: Subsequently, it was discovered that the full biological activity of both parent hormones could be reproduced by smaller, synthetic pentapeptides corresponding to the active site at residues 32-36.[1][3][5] The pentapeptide derived from thymopoietin was named thymopentin (TP-5), while the one derived from splenin was named Splenopentin (SP-5).[1][3][5]

This discovery process highlighted a fascinating parallel between the endocrine functions of the thymus and the spleen in regulating the immune system.



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Discovery timeline of Splenopentin.

Chemical Properties and Structure

Splenopentin diacetate is the acetate salt form of the synthetic pentapeptide.



Property	Value	Source
Peptide Name	Splenopentin (SP-5)	[1]
Amino Acid Sequence	H-Arg-Lys-Glu-Val-Tyr-OH	[2]
One-Letter Sequence	RKEVY	[2]
Synonym	Splenin pentapeptide (32-36)	[7]
Molecular Formula	C31H51N9O9 (peptide)	[8]
Molecular Weight	693.8 g/mol (peptide)	[8]
Molecular Formula (Diacetate)	C33H55N9O11	[9]
Molecular Weight (Diacetate)	753.84 g/mol	[9]
CAS Number (Diacetate)	105184-37-0	[8][9]

Biological Activity and Mechanism of Action

Splenopentin is an immunomodulator that influences both the innate and adaptive immune systems. Its actions are distinct from the closely related thymopentin.

Contrasting Effects with Thymopentin

While both peptides are immunomodulatory, they exhibit different target specificities:

Biological Activity	Thymopentin (TP-5)	Splenopentin (SP-5)	Source
Neuromuscular Transmission	Affects	No effect	[3][5]
T-Cell Precursor Induction	Induces	Induces	[3][5]
B-Cell Precursor Induction	Inhibits	Induces	[3][5]



Immunomodulatory Effects

Splenopentin has demonstrated a range of effects on various immune cells and processes:

Effect	Description	Source
Myelopoietic Restoration	Accelerates the recovery of the myelopoietic and immune systems after sublethal radiation in mice.	[6]
Leukocyte Recovery	Associated with an accelerated recovery of leukocyte counts in peripheral blood and spleen post-irradiation.	[6]
Hematopoietic Stem Cells	Increases the number of bone marrow-derived cells and granulocyte-macrophage colony-forming cells (GM-CFC).	[6]
Nonspecific Immune Stimulation	Acts as a nonspecific immune stimulant, increasing the number of neutrophils and macrophages.	[8]
Cytokine Production	Stimulates the production of key cytokines such as IL-2, IL-4, IFNγ, and TNFα.	[10]
Cell Proliferation	Promotes the proliferation of various immune cells, including lymphocytes.	[4][10]

Signaling Pathway in Dendritic Cells

Recent research into small spleen polypeptides (SSPs), a category that includes Splenopentin, has begun to elucidate the underlying molecular mechanisms. A key pathway involves the targeting of dendritic cells (DCs) to induce a state of immune tolerance.

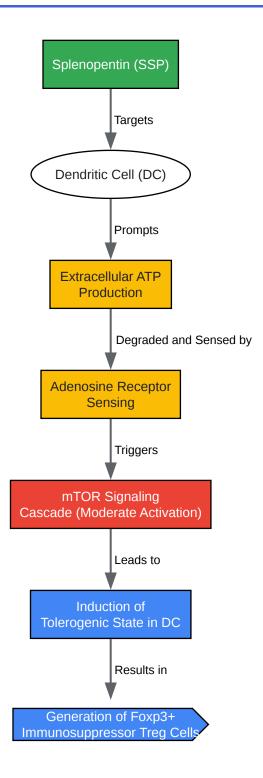
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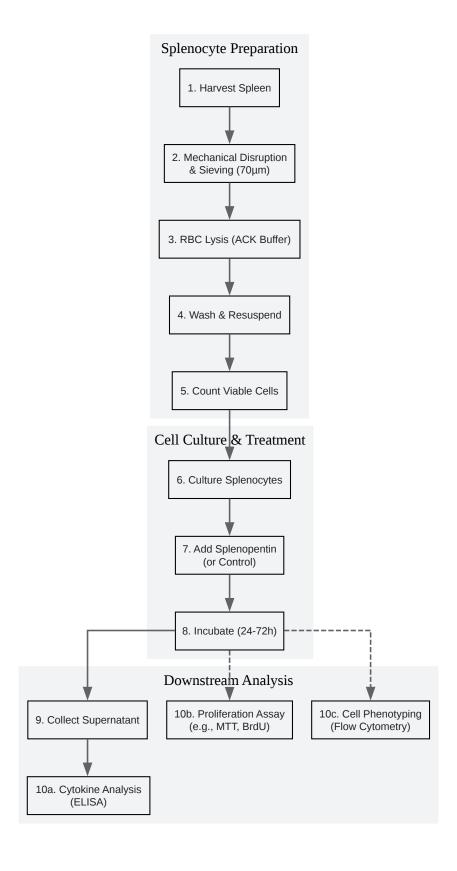


- DC Targeting: SSPs primarily target dendritic cells.[11]
- ATP Production: They rapidly prompt the production of extracellular ATP.[11]
- Adenosine Sensing: ATP is degraded and then sensed by adenosine receptors on the cell surface.[11]
- mTOR Activation: This triggers a moderate but significant activation of the mTOR signaling cascade.[11]
- Tolerogenic State: This specific level of mTOR activation induces a tolerogenic state in the dendritic cells.
- Treg Generation: Ultimately, this leads to the generation of Foxp3+ immunosuppressor Treg cells, which play a crucial role in maintaining peripheral immune tolerance.[11]









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